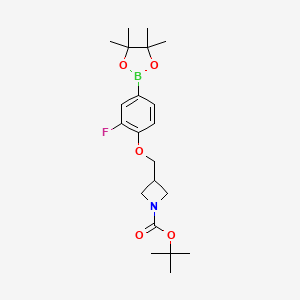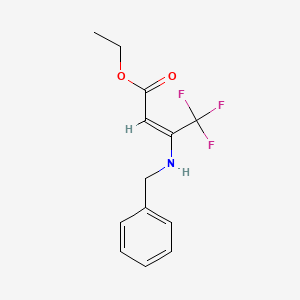
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an ethyl ester, and a benzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate typically involves the reaction of ethyl 4,4,4-trifluorobut-2-enoate with benzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with its target, leading to a cascade of biochemical events that result in the desired effect. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-3-(benzylamino)but-2-enoate: Similar structure but lacks the trifluoromethyl group.
Vinyl sulfone derivatives: Share similar reactivity patterns but differ in their functional groups.
Uniqueness
(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14F3NO2 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
ethyl (E)-3-(benzylamino)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3/b11-8+ |
Clé InChI |
GBHULWMFABYDDB-DHZHZOJOSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C(F)(F)F)/NCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C=C(C(F)(F)F)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



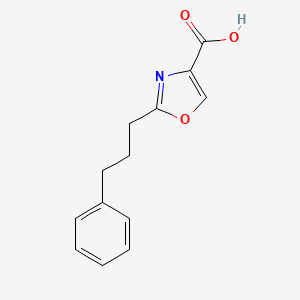
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

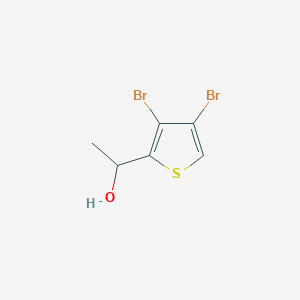

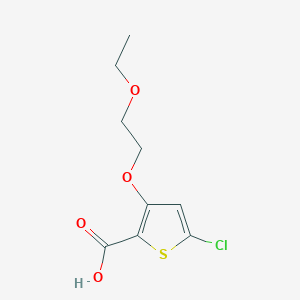
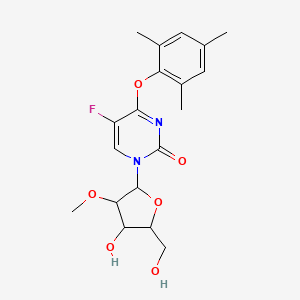

ammonium chloride](/img/structure/B12078811.png)



